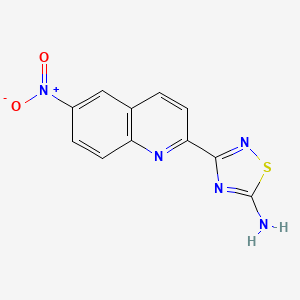
3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing bicyclic compounds known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong nitrating agents such as nitric acid and sulfuric acid, and the process may involve multiple steps to ensure the correct functional groups are introduced.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions: 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or iodine (I2).
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Its ability to disrupt bacterial cell walls and inhibit growth makes it a candidate for developing new antibiotics.
Medicine: In medicine, the compound's anticancer properties are of particular interest. Studies have indicated its ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.
Industry: Industrially, this compound is used in the development of dyes, pigments, and other chemical products. Its unique structure and properties make it suitable for various applications in material science and manufacturing.
作用機序
The mechanism by which 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, disrupting normal cellular functions and leading to cell death. The exact molecular targets and pathways can vary depending on the biological context and the specific application.
類似化合物との比較
2-(8-Nitroquinolin-3-yl)phenol
4-(5-Nitroquinolin-6-yl)cyclohexanol
2-(6-Nitroquinolin-5-yl)acetonitrile
Uniqueness: 3-(6-Nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. Its thiadiazole ring, in particular, contributes to its distinct reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C11H7N5O2S |
|---|---|
分子量 |
273.27 g/mol |
IUPAC名 |
3-(6-nitroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H7N5O2S/c12-11-14-10(15-19-11)9-3-1-6-5-7(16(17)18)2-4-8(6)13-9/h1-5H,(H2,12,14,15) |
InChIキー |
WXAAWCGGDOHKQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=N2)C3=NSC(=N3)N)C=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


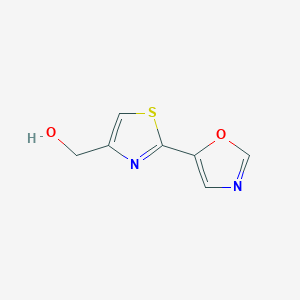
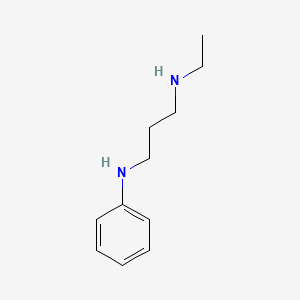

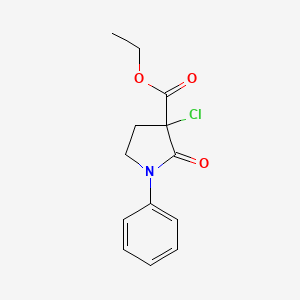
![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)


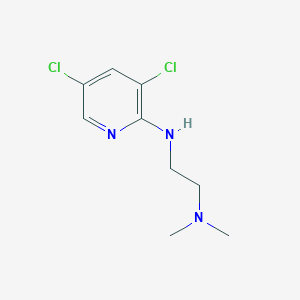
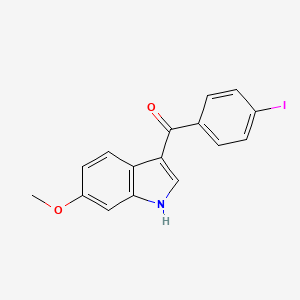

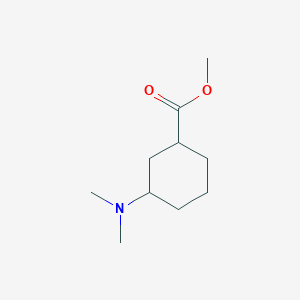
![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)

![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
